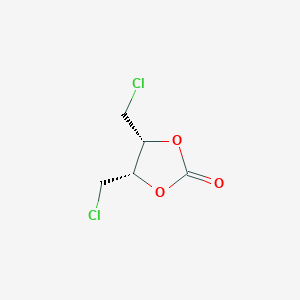

(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one

Description

Properties

IUPAC Name |

(4R,5S)-4,5-bis(chloromethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h3-4H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGISNBCFUUVAFY-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(OC(=O)O1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H](OC(=O)O1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable diol with chloromethylating agents under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl groups onto the dioxolane ring. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl groups () in (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one are highly susceptible to nucleophilic attack. These groups act as electrophilic centers, enabling substitution reactions with nucleophiles such as amines, alcohols, or other nucleophilic species (e.g., Grignard reagents).

Mechanism

The reaction proceeds via an SN2 mechanism , where the nucleophile attacks the carbon adjacent to the leaving chlorine atom. The stereochemistry (4R,5S) may influence the approach of the nucleophile, potentially leading to stereoselectivity in the product.

Reaction Conditions and Yields

The efficiency of substitution reactions depends on reaction conditions. For example:

In chlorination reactions (e.g., using N-chlorosuccinimide), yields can reach 85% under optimized conditions (50–140°C, 2–8 hours) .

Elimination Reactions

While not explicitly detailed in the provided sources, elimination reactions (e.g., dehydrohalogenation) may occur under basic or thermal conditions. This could lead to the formation of alkenes or other unsaturated derivatives.

Analytical Data

NMR and IR spectroscopy are critical for characterizing reaction outcomes. For instance:

Scientific Research Applications

Chemistry

(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex molecules including pharmaceuticals and agrochemicals. Its chloromethyl groups enhance its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations.

Biology

Research has indicated that this compound can act as a building block for bioactive molecules. Its structural features may contribute to the development of compounds with specific biological activities. Studies are ongoing to evaluate its potential as a precursor for biologically active agents.

Medicine

The compound is being investigated for its role in drug development, particularly in synthesizing antiviral and anticancer agents. Its ability to modify biological pathways makes it a candidate for therapeutic applications.

Industry

In industrial applications, this compound is used in producing polymers and materials with tailored properties. Its unique reactivity allows for the development of specialized materials that meet specific performance criteria.

Recent studies have highlighted the antibacterial properties of this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 625 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

The compound exhibits significant activity against Gram-positive bacteria but shows no effectiveness against Gram-negative strains like Escherichia coli and Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- Chloromethyl vs. Chloro/Methyl : The target compound’s chloromethyl groups enhance electrophilicity and reactivity in nucleophilic substitutions compared to the less reactive chloro/methyl groups in (4R,5S)-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one .

- Fluoro vs. Chloromethyl : Fluorinated analogs (e.g., 4,5-difluoro derivatives) exhibit lower steric hindrance and higher thermal stability due to fluorine’s small size and strong C–F bonds, making them suitable for battery electrolytes .

Toxicity Profile: Unlike the highly toxic BCME (a known carcinogen), the cyclic structure of this compound likely reduces volatility and bioactivity, though chlorinated compounds generally pose toxicity risks .

CO₂ fixation reactions under 1 atm pressure achieve 99% yield for 4-(chloromethyl)-1,3-dioxolan-2-one , but analogous conditions for the bis-substituted compound remain unexplored.

Spectral and Crystallographic Differences

- NMR Data : The bis-chloromethyl compound’s ¹³C NMR spectrum shows distinct peaks for carbonyl (C=O, ~155 ppm) and chloromethyl carbons (~40–45 ppm), differing from the upfield-shifted signals in dimethyl/chloro derivatives .

- Crystal Packing: Unlike hydrogen-bonded networks in tert-butyl/methyl-substituted dioxolanones (e.g., ’s compound), the bis-chloromethyl derivative lacks hydroxyl groups, resulting in weaker intermolecular interactions .

Stability and Reactivity

- Hydrolytic Stability : The electron-withdrawing chloromethyl groups increase susceptibility to hydrolysis compared to fluorine-substituted analogs .

- Thermal Decomposition : Bis-chloromethyl derivatives may release HCl upon heating, unlike fluorinated versions, which decompose into less corrosive byproducts .

Biological Activity

(4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one is a synthetic compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications based on recent studies.

The molecular formula for this compound is CHClO. The compound features two chloromethyl groups attached to a dioxolane ring, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound involves the reaction of salicylaldehyde with various diols in the presence of a catalyst. This process yields enantiomerically pure compounds that are crucial for evaluating the differences in biological activity between chiral and racemic forms .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1,3-dioxolane derivatives. In particular, this compound has demonstrated significant activity against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 625 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

| Proteus mirabilis | No activity |

The compound exhibited excellent antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. However, it showed no effectiveness against Gram-negative bacteria such as E. coli and K. pneumoniae .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity against Candida albicans. The results indicate that most derivatives exhibit significant antifungal effects with MIC values ranging from 156.25 to 312.5 µg/mL .

Case Studies

A study conducted by researchers synthesized various derivatives of 1,3-dioxolanes and tested them for biological activity. The results indicated that compounds with specific substituents displayed enhanced antibacterial and antifungal properties compared to others. For instance:

- Compound A : Showed strong antifungal activity against C. albicans with an MIC of 156.25 µg/mL.

- Compound B : Demonstrated broad-spectrum antibacterial effects but was less effective against Pseudomonas aeruginosa.

These findings underscore the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (4R,5S)-4,5-Bis(chloromethyl)-1,3-dioxolan-2-one in a laboratory setting?

- Methodological Approach :

-

Reaction Conditions : Use mild temperatures (20–25°C) and controlled pH (neutral to slightly acidic) to prevent side reactions. Solvents like methanol or ethanol are preferred due to their polarity, which stabilizes intermediates .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures ensures high purity (>95%) .

-

Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Data Table :

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–25°C |

| Solvent | Methanol/Ethanol |

| Purification Method | Column Chromatography |

| Purity | ≥95% (HPLC) |

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Approach :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 100 K). Compare bond angles and torsion angles with known dioxolane derivatives .

- NMR Spectroscopy : Employ - HSQC and NOESY to identify spatial proximity of chloromethyl groups. For example, NOE correlations between H-4 and H-5 protons confirm cis stereochemistry .

- Polarimetry : Measure optical rotation ([α]) and compare with literature values for similar compounds (e.g., [α] = +15° to +25° in chloroform) .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound while maintaining stereochemical purity?

- Methodological Approach :

- Design of Experiments (DOE) : Use fractional factorial designs to test variables: solvent polarity (methanol vs. ethanol), temperature (15–30°C), and catalyst loading (0.5–2 mol%). Analyze interactions via response surface methodology .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track chloromethyl group incorporation in real time, minimizing byproduct formation .

- Case Study : A study on analogous dioxolanes achieved 85% yield by optimizing ethanol as the solvent and maintaining pH 6.5–7.0 .

Q. How should researchers address contradictions between computational predictions and experimental observations in the compound's reactivity?

- Methodological Approach :

- Cross-Validation : Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with empirical data. For example, if DFT predicts faster hydrolysis at C-4 but experiments show C-5 reactivity, re-evaluate solvent effects in simulations .

- Advanced Spectroscopy : Use NMR to probe electronic environments of chloromethyl groups, resolving discrepancies in predicted vs. observed reaction pathways .

- Literature Benchmarking : Consult crystallographic databases (e.g., CCDC) to validate bond-length trends in halogenated dioxolanes .

Q. What advanced techniques resolve ambiguities in characterizing halogenated dioxolane derivatives?

- Methodological Approach :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClO) with <2 ppm error. Use ESI+ mode for adduct formation (e.g., [M+Na] at m/z 218.9584) .

- 2D NMR Elucidation : Combine - HMBC to correlate chloromethyl protons with carbonyl carbons, distinguishing regioisomers .

- Dynamic NMR (DNMR) : Study ring-flipping dynamics in the dioxolane moiety at variable temperatures (e.g., coalescence temperature ~−40°C in CDCl) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?

- Methodological Approach :

- Purity Assessment : Re-run NMR with deuterated solvents (e.g., DMSO-d) to eliminate residual proton signals. Confirm crystallinity via PXRD to rule out polymorphic interference .

- Theoretical Modeling : Overlay DFT-optimized structures with XRD data using software like Mercury. Deviations >0.05 Å suggest conformational flexibility or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.